4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine
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Overview
Description
4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine is a complex organic compound that features a piperazine ring, a sulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfonyl chlorides.
Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving nitriles and amides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes such as acetylcholinesterase, thereby modulating neurotransmitter levels in the brain . The compound’s sulfonyl and oxazole groups are crucial for binding to the active site of the enzyme, leading to competitive or non-competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: A simpler analog with similar piperazine ring structure but lacking the sulfonyl and oxazole groups.
5-(4-Piperazin-1-yl)-2-aryloxazoles: Compounds with similar oxazole rings but different substituents on the piperazine ring.
2-{2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one: A structurally related compound with additional functional groups.
Uniqueness
4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine is unique due to its combination of a piperazine ring, a sulfonyl group, and an oxazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3S/c1-3-13-4-6-14(7-5-13)18(15,16)9-8(2)17-12-10(9)11/h3-7H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOPCHRLFKLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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